BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Spectroscopic Data of 2-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B089812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylpentane, a branched-chain alkane. The document details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the
structural characterization of this compound. The information is presented to be a valuable
resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for 2-Methylpentane.

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 2-Methylpentane, both *H and 3C NMR

spectra are presented.
1H NMR Data

The *H NMR spectrum of 2-Methylpentane shows five distinct signals, corresponding to the
five unique proton environments in the molecule.[1] The chemical shifts are all in the upfield
alkyl region, between 0.9 and 1.4 ppm.[1] The integrated signal proton ratio is 6:1:2:2:3, which
is consistent with the structure of 2-Methylpentane.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b089812?utm_src=pdf-interest
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (d)

Proton Assignment Multiplicity Integration
ppm

(CH3)2CH- ~0.86 Doublet 6H

-CH(CHs)2 ~1.5 Multiplet 1H

-CH2-CH2-CHs ~1.2 Multiplet 2H

-CH2-CHs ~1.3 Multiplet 2H

-CH2-CHs ~0.89 Triplet 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the magnetic field strength of the NMR spectrometer.

13C NMR Data

The 13C NMR spectrum of 2-Methylpentane displays five signals, indicating the presence of
five distinct carbon environments. The two methyl groups attached to the second carbon are
chemically equivalent due to molecular symmetry and therefore produce a single signal.

Carbon Assignment Chemical Shift () ppm

C1 ~22.7
Cc2 ~27.9
C3 ~41.8
C4 ~20.7
C5 ~14.2
C6 (attached to C2) ~22.7

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

The IR spectrum of 2-Methylpentane is characteristic of a saturated alkane, primarily showing
C-H stretching and bending vibrations.[2] The absence of significant absorptions in other
regions indicates the lack of functional groups.[2]
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Wavenumber (cm~?) Vibrational Mode Intensity
2960-2850 C-H stretch (sp?® C-H) Strong
1465 C-H bend (CHz scissors) Medium
1380-1370 C-H bend (CHs umbrella) Medium

The region below 1500 cm~t is known as the fingerprint region and contains a complex pattern
of C-C stretching and other bending vibrations that are unique to the molecule.[2]

The mass spectrum of 2-Methylpentane is obtained by electron ionization (El), which causes
fragmentation of the molecule. The molecular ion peak (M*) is observed at a mass-to-charge
ratio (m/z) of 86, corresponding to the molecular weight of 2-Methylpentane (CsH14).[3][4] The
base peak, which is the most intense peak in the spectrum, is typically at m/z = 43.[3][5]

m/z Relative Intensity (%) Proposed Fragment lon
86 Low [CeH14]* (Molecular lon)
71 Moderate [CsHaa]*

57 High [CaHs]*

43 100 [CsH7]* (Base Peak)

29 Moderate [C2Hs]

The fragmentation pattern is a result of the cleavage of C-C bonds, with the most stable
carbocations forming the most abundant fragments.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above for a volatile liquid alkane like 2-Methylpentane.

o Sample Preparation: A small amount (5-10 mg) of 2-Methylpentane is dissolved in
approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCls),
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inside a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as
an internal standard for chemical shift referencing (0.00 ppm).[1][7]

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key parameters include a 30° pulse angle, an acquisition time of around 4
seconds, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the 13C NMR
spectrum, which results in singlets for all carbon signals. For quantitative analysis, a longer
relaxation delay (e.g., 5-10 seconds) is necessary.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are
referenced to the TMS signal.

Sample Preparation: For a neat liquid sample like 2-Methylpentane, a thin film is prepared
by placing a single drop of the liquid between two salt plates (typically NaCl or KBr).[1] The
plates are then gently pressed together to form a uniform thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The
sample is then placed in the spectrometer's sample holder, and the sample spectrum is
recorded. The instrument software automatically subtracts the background spectrum from
the sample spectrum to produce the final IR spectrum. The data is typically collected over a
range of 4000 to 400 cm~1.

Sample Introduction: 2-Methylpentane, being a volatile liquid, is typically introduced into the
mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
For GC-MS, the sample is injected into the GC, where it is vaporized and separated from
any impurities before entering the mass spectrometer.

lonization: Electron lonization (EI) is the standard method for volatile, non-polar compounds
like alkanes. The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.[7]
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

o Detection: An electron multiplier or other detector measures the abundance of each ion, and
the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to elucidate the structure of 2-Methylpentane.

Spectroscopic Analysis Workflow for 2-Methylpentane
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Caption: Workflow of structural elucidation for 2-Methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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